molecular formula C14H10N2O2 B1628560 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine CAS No. 904813-74-7

2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine

Cat. No. B1628560
CAS RN: 904813-74-7
M. Wt: 238.24 g/mol
InChI Key: AUEQNIMIOVYNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized for its wide range of applications in medicinal chemistry . It’s also useful in material science due to its structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones. This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties makes it a valuable scaffold in medicinal chemistry . The development of new synthetic routes and the exploration of its various biological activities could be potential future directions .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-2-6-16-8-11(15-14(16)3-1)10-4-5-12-13(7-10)18-9-17-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEQNIMIOVYNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587659
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904813-74-7
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine
Reactant of Route 3
Reactant of Route 3
2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine
Reactant of Route 4
Reactant of Route 4
2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine
Reactant of Route 5
Reactant of Route 5
2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine
Reactant of Route 6
Reactant of Route 6
2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.